molecular formula C10H13NO B1293997 3-(Benzyloxy)azetidine CAS No. 897086-95-2

3-(Benzyloxy)azetidine

Cat. No.: B1293997
CAS No.: 897086-95-2
M. Wt: 163.22 g/mol
InChI Key: FJVSSNCNHKAMHI-UHFFFAOYSA-N
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Description

3-(Benzyloxy)azetidine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Homochiral Azetidines : Research demonstrates the successful synthesis of homochiral azetidines like (2S, 3S)-3-benzyloxy-2-formyl-azetidines and (2S, 3S)-3-benzyloxy-2-carbomethoxy-azetidines from diethyl-L-tartrate. This process highlights the potential of azetidines in creating suitably functionalized compounds in medicinal chemistry (Duréault et al., 1993).

  • Advanced Synthesis Techniques : A study outlined the process improvement in synthesizing 1-Benzyloxycarbonyl-3-(t-butoxycarbonylamino)azetidine, demonstrating advancements in azetidine compound synthesis. The study emphasizes the versatility and potential applications of azetidine derivatives in various fields, including pharmaceuticals (Zhou Guo-chuan, 2009).

Biological and Pharmacological Research

  • Antimicrobial and Antitubercular Activities : Novel azetidine derivatives have been investigated for their antimicrobial and antitubercular activities. For instance, certain trihydroxy benzamido azetidin-2-one derivatives exhibited significant activity against various microbes, including tuberculosis-causing bacteria. This suggests a promising avenue for developing new antimicrobial and antitubercular agents using azetidine derivatives (Ilango & Arunkumar, 2011).

Building Blocks in Chemical Synthesis

  • Creation of Trifluoromethyl-Containing Compounds : Research demonstrates that 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, synthesized from 3-benzyloxy-β-lactams, can serve as building blocks for creating CF3-containing compounds. This application is significant in medicinal chemistry, where trifluoromethyl groups are often used to enhance the biological activity of pharmaceuticals (Dao Thi et al., 2018).

Future Directions

Azetidines, including 3-(Benzyloxy)azetidine, have been recognized for their importance in organic synthesis and medicinal chemistry . Future research directions may include further exploration of their synthesis methods, reactivity, and potential applications .

Properties

IUPAC Name

3-phenylmethoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)8-12-10-6-11-7-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVSSNCNHKAMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311058
Record name 3-(Phenylmethoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897086-95-2
Record name 3-(Phenylmethoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897086-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylmethoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 3-hydroxyazetidine-1-carboxylate (3.0 g) was mixed with THF (30 ml), and sodium hydride (55% suspended in oil) (600 mg) was added thereto, followed by stirring at room temperature for 10 minutes. Benzyl bromide (2.5 ml) was added thereto, followed by stirring at room temperature for 3 hours. Water and EtOAc were added to the reaction mixture, and the organic layer was dried over Na2SO4 and concentrated under reduced pressure. The obtained residue was mixed with DCE (30 ml), and TFA (15 g) was added thereto, followed by stirring at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure and purified by basic silica gel column chromatography (CHCl3/MeOH) to obtain 3-(benzyloxy)azetidine (2.2 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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